
3-((1H-1,2,4-triazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1H-1,2,4-triazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound 3-((1H-1,2,4-triazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is part of a broader class of heterocyclic compounds that have been explored for their versatile chemical properties and applications in various domains, including medicinal chemistry and materials science. While direct references to this specific compound's applications are scarce, insights can be gained from studies on related heterocyclic compounds.
Heterocyclic compounds, especially those containing triazole and thiophene moieties, have been widely studied for their potential in the synthesis of pharmaceuticals and agrochemicals. For example, compounds with the triazole ring have been synthesized for their promising antimicrobial activities against a range of pathogens. Triazoles have shown efficacy against Gram-positive and Gram-negative bacteria, as well as fungal strains like Cryptococcus neoformans var. grubii and Candida albicans, highlighting their potential in developing new antimicrobial agents (Pokhodylo et al., 2021).
Additionally, the incorporation of thiophene units into pharmaceutical compounds has been associated with various biological activities, including anti-inflammatory, antimicrobial, and antitubercular properties. Thiophene derivatives have been synthesized and evaluated for their biological activities, demonstrating significant potential in the design of novel therapeutic agents (Chandrashekaraiah et al., 2014).
In the context of synthetic utility, the reactivity of heteroaromatic azido compounds, including those related to thiophene, has been explored for the preparation of complex heterocyclic systems. These synthetic strategies are crucial for developing compounds with tailored properties for specific applications, such as in drug design and materials science (Westerlund, 1980).
Potential Therapeutic Applications
The structural features of 3-((1H-1,2,4-triazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide suggest potential applications in medicinal chemistry. Compounds combining triazole and thiophene units have been investigated for various therapeutic effects, including antitumor, antibacterial, and anti-inflammatory activities. The ability to modulate the biological activity of these compounds through structural modifications makes them valuable candidates for drug development projects.
For instance, the synthesis of azetidinone derivatives and their evaluation for medicinal importance highlight the potential of such structures in addressing a range of diseases. Azetidinone derivatives have been explored for antibacterial, antifungal, and antitubercular activities, showcasing their versatility as a scaffold for developing new drugs (Samadhiya et al., 2013).
Propiedades
IUPAC Name |
N-(thiophen-2-ylmethyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS/c18-12(14-4-11-2-1-3-19-11)16-5-10(6-16)7-17-9-13-8-15-17/h1-3,8-10H,4-7H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNSVHXIIVFBNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=CS2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1H-1,2,4-triazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

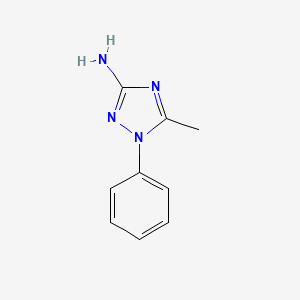
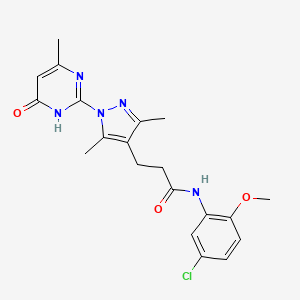
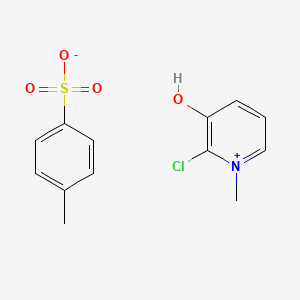
![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2965538.png)

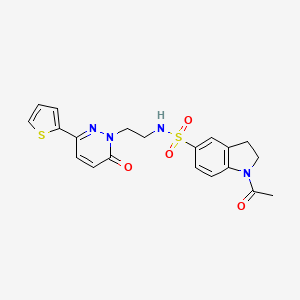
![6,8-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2965542.png)
![1-(4-methylpyrimidin-2-yl)-N-[3-(methylthio)phenyl]piperidine-3-carboxamide](/img/structure/B2965543.png)
![N-(benzo[d]thiazol-5-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2965544.png)
![Bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid](/img/structure/B2965545.png)

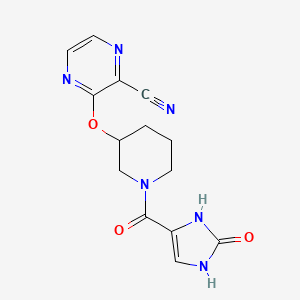
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-methyl-1H-indol-3-yl)urea](/img/structure/B2965553.png)
![N-(2-(N,N-diethylsulfamoyl)-4-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2965556.png)